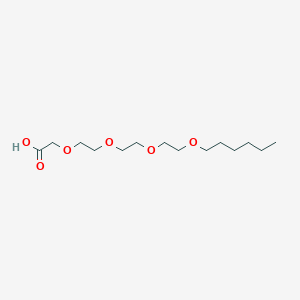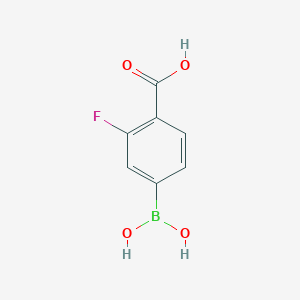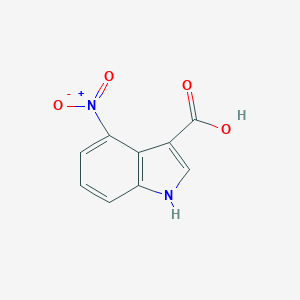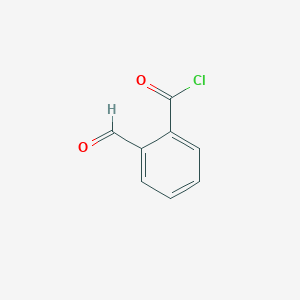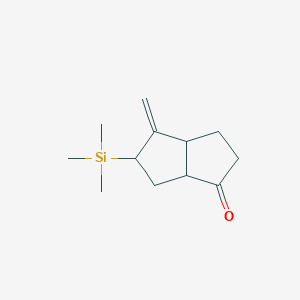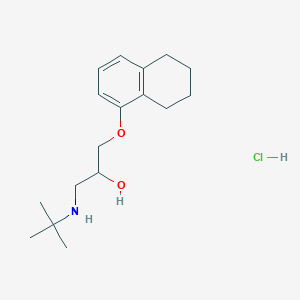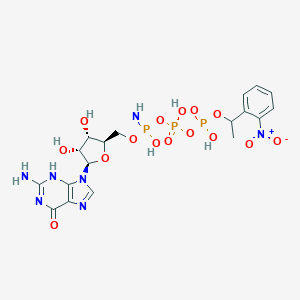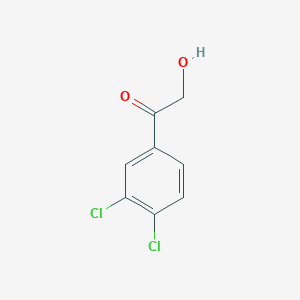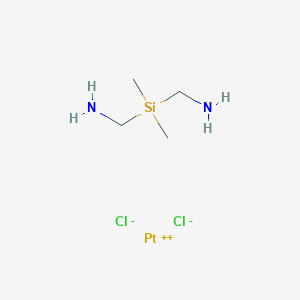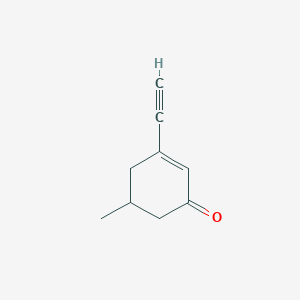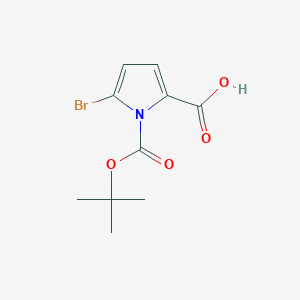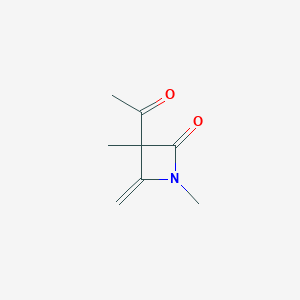
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one is a chemical compound that is commonly used in scientific research. It is a member of the azetidinone family of compounds and is known for its ability to inhibit enzymes and modulate biological pathways.
Mécanisme D'action
The mechanism of action of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the inhibition of enzymes and modulation of biological pathways. It has been shown to act as a competitive inhibitor of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the activity of the Wnt signaling pathway by inhibiting the activity of glycogen synthase kinase 3 beta.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one are varied and depend on the specific enzyme or pathway being targeted. It has been shown to induce cell differentiation and inhibit cell proliferation in certain cancer cell lines. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the immune response by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its ability to selectively target specific enzymes and pathways. This allows researchers to study the activity of these enzymes and pathways in a controlled manner. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to have low toxicity and is well-tolerated in animal models.
One limitation of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, researchers are exploring the potential of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new chemical probes based on 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one could lead to the discovery of new enzymes and pathways involved in biological processes.
Méthodes De Synthèse
The synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the reaction of 3-acetylcyclohexanone with methylamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one.
Applications De Recherche Scientifique
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the activity of enzymes and their role in biological pathways. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in gene expression and cell differentiation. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been used to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Propriétés
Numéro CAS |
118987-40-9 |
|---|---|
Nom du produit |
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-8(3,6(2)10)7(11)9(5)4/h1H2,2-4H3 |
Clé InChI |
FNIWCJHIEQNMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)N(C1=O)C)C |
SMILES canonique |
CC(=O)C1(C(=C)N(C1=O)C)C |
Synonymes |
2-Azetidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silyl](/img/structure/B55129.png)
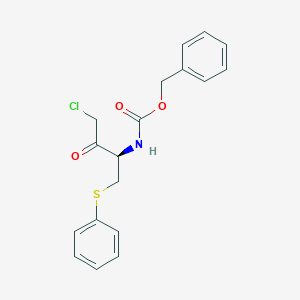
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
